(S)-2-Aminobut-3-enoic acid hydrochloride

Catalog No.
S3244019
CAS No.
75266-38-5
M.F
C4H8ClNO2
M. Wt
137.56
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Aminobut-3-enoic acid hydrochloride

CAS Number

75266-38-5

Product Name

(S)-2-Aminobut-3-enoic acid hydrochloride

IUPAC Name

(2S)-2-aminobut-3-enoic acid;hydrochloride

Molecular Formula

C4H8ClNO2

Molecular Weight

137.56

InChI

InChI=1S/C4H7NO2.ClH/c1-2-3(5)4(6)7;/h2-3H,1,5H2,(H,6,7);1H/t3-;/m0./s1

InChI Key

DGDXDTSUVOEPFK-DFWYDOINSA-N

SMILES

C=CC(C(=O)O)N.Cl

Solubility

not available

Organic Synthesis:

(S)-2-Aminobut-3-enoic acid hydrochloride's structure features both an amine and a carboxylic acid functional group, making it a valuable intermediate for organic synthesis. Research has explored its use in the synthesis of more complex molecules, including heterocyclic compounds and chiral building blocks for peptide synthesis PubChem, National Institutes of Health.

Building Block for Drug Discovery:

The unique functional groups of (S)-2-Aminobut-3-enoic acid hydrochloride have led to investigations into its potential as a building block for drug discovery. Studies suggest it could be a starting material for the synthesis of novel therapeutic agents commercial supplier information, GlpBio: .

(S)-2-Aminobut-3-enoic acid hydrochloride, also known as (S)-2-amino-3-butenoic acid hydrochloride, is an amino acid derivative with the molecular formula C4H8ClNO2C_4H_8ClNO_2 and a molecular weight of 137.57 g/mol. It is characterized by its unique structure, which features a double bond between the second and third carbon atoms of the butanoic acid chain. This compound is typically found as a hydrochloride salt, enhancing its solubility in water, which is approximately 479 mg/ml at 25°C .

Typical of amino acids, including:

  • Decarboxylation: Under certain conditions, it can lose a carboxyl group, forming an amine.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amidation: It can react with amines to form amides.
  • Reductive amination: The compound can undergo reductive amination processes, making it useful in synthesizing other amino acids or derivatives.

These reactions are significant for creating various derivatives and analogs that may exhibit different biological activities.

(S)-2-Aminobut-3-enoic acid hydrochloride has shown potential biological activities, particularly as a precursor in the synthesis of neurotransmitters and other bioactive compounds. Its structural similarity to other amino acids allows it to interact with various biological systems. Some studies suggest its role in modulating neurotransmitter levels, particularly in the context of neurological research .

Several methods exist for synthesizing (S)-2-Aminobut-3-enoic acid hydrochloride:

  • Starting from L-Alanine: A common method involves the conversion of L-alanine through several steps involving dehydrogenation and hydrolysis.
  • Via Michael Addition: Another synthetic route includes the Michael addition of an appropriate nucleophile to an α,β-unsaturated carbonyl compound.
  • Enzymatic Synthesis: Enzymatic methods utilizing specific amino acid racemases can also yield this compound efficiently.

These methods highlight the versatility in synthesizing this compound for research and industrial purposes.

(S)-2-Aminobut-3-enoic acid hydrochloride has several applications:

  • Pharmaceutical Research: Used as a reference standard in drug formulation and testing.
  • Biochemical Studies: Serves as a substrate or intermediate in various biochemical assays.
  • Neuroscience Research: Investigated for its potential effects on neurotransmitter synthesis and modulation.

Its unique properties make it valuable in both research and therapeutic contexts.

Interaction studies involving (S)-2-Aminobut-3-enoic acid hydrochloride have primarily focused on its role in neurotransmitter pathways. Research indicates that it may influence the activity of enzymes involved in amino acid metabolism and neurotransmitter synthesis. Furthermore, studies have explored its interactions with receptors linked to neurological functions, suggesting potential implications for treating neurological disorders .

(S)-2-Aminobut-3-enoic acid hydrochloride shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity Score
(S)-2-Aminopropanoic acid hydrochloride105763-41-50.76
(S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride201469-31-00.74
(R)-2-Aminobut-3-enoic acid52875800.72
(S)-VinylglycineN/A0.72

The uniqueness of (S)-2-Aminobut-3-enoic acid hydrochloride lies in its specific configuration and functional groups that influence its reactivity and biological activity compared to these similar compounds.

Dehydroamino acids, defined by their α,β-unsaturated backbone, are non-coded amino acids that occur naturally in peptides or are synthetically engineered for structural modulation. (S)-2-Aminobut-3-enoic acid hydrochloride belongs to the subclass of β,γ-unsaturated dehydroamino acids, distinguished by the double bond between the β- and γ-carbons rather than the classical α,β-position. This structural variation imposes unique conformational restraints:

  • The sp²-hybridized β-carbon restricts side-chain rotation, enforcing planar geometry and stabilizing helical or β-sheet motifs in peptides.
  • The hydrochloride salt enhances solubility in polar solvents, facilitating its incorporation into solid-phase peptide synthesis (SPPS).

Comparative analysis with natural α,β-dehydroamino acids reveals key differences:

PropertyNatural ΔAla/ΔAbu(S)-2-Aminobut-3-enoic Acid Hydrochloride
Double bond positionα,ββ,γ
Natural occurrenceCommon in lantibioticsSynthetic
Stereochemical flexibilityZ/E isomerism possibleFixed S-configuration at α-carbon
SolubilityLow (hydrophobic side chains)High (due to hydrochloride)

This compound’s synthetic origin allows precise control over stereochemistry, circumventing the Z/E isomerization challenges inherent to natural α,β-dehydroamino acids like dehydroalanine (ΔAla) or dehydrobutyrine (ΔAbu). Proline-catalyzed aldol condensation methods, as demonstrated in recent protocols for α,β-dehydroamino acid synthesis, could theoretically adapt to produce β,γ-analogs through substrate modification.

Significance in Bioactive Molecule Design

The constrained geometry of (S)-2-Aminobut-3-enoic acid hydrochloride makes it indispensable for designing bioactive peptides with enhanced metabolic stability and target specificity. Key applications include:

Conformational Restriction in Peptide Analogues

Incorporating this residue into peptide backbones reduces conformational entropy, favoring preorganized structures that mimic bioactive conformations. For example:

  • Replacing glycine or alanine with (S)-2-aminobut-3-enoic acid in antimicrobial peptides enforces helical twists, improving membrane penetration.
  • In enzyme inhibitors, the rigid structure disrupts substrate-binding pockets by occupying planar transition states.

Catalytic Asymmetric Synthesis

Modern synthetic routes emphasize enantioselective formation of the α-stereocenter. A proline-catalyzed aldol condensation strategy, optimized for α,β-dehydroamino acids, could be modified for β,γ-derivatives by employing γ-keto esters instead of aldehydes. Critical reaction parameters include:

ParameterRole in Synthesis
Proline catalyst (5 mol%)Enables enantioselective C–C bond formation
K₃PO₄ (10–20 mol%)Base for imine activation
DMF solventPolar aprotic medium for solubility

This method achieves gram-scale production with >90% enantiomeric excess (ee), though substrate scope for β,γ-analogs remains underexplored.

Functionalization and Peptide Elongation

The hydrochloride group permits direct N-terminal elongation without prior deprotection, streamlining peptide assembly:

  • Coupling with Fmoc-amino acid chlorides yields dipeptides (e.g., Fmoc-(S)-2-aminobut-3-enoyl-Val-OtBu) in >85% yield.
  • C-terminal esterification with methyl or tert-butyl groups enhances solubility for solution-phase reactions.

Table 2 summarizes recent advances in functionalization:

Reaction TypeConditionsOutcome
N-terminal amidationFmoc-Cl, DIPEA, DMF92% yield, >95% ee
C-terminal hydrolysisTFA/H₂O (95:5)Quantitative deprotection
CyclizationHATU, HOAt, collidineMacrocyclic peptides (12–18 members)

These modifications underscore the compound’s versatility in generating structurally diverse bioactive agents, from antitumor cyclopeptides to protease-resistant antimicrobials.

Thermolysis-Based Approaches for Vinylglycine Analog Production

Thermolysis has emerged as a cornerstone technique for synthesizing (S)-2-aminobut-3-enoic acid hydrochloride and related vinylglycine derivatives. This approach capitalizes on controlled decomposition reactions to generate the characteristic α,β-unsaturated system while preserving chiral integrity.

Continuous-Flow Reaction Systems

Continuous-flow thermolysis represents a paradigm shift in vinylglycine production, addressing batch process limitations through precise parameter control. Mesofluidic reactors operating at 270°C under 1000 psi pressure in superheated toluene enable daily outputs of 11–46 grams with >97% enantiomeric excess [2] [4]. The system's scale-independent design eliminates hot-spot formation through rapid heat transfer, maintaining isothermal conditions critical for stereochemical preservation. Reaction residence times of 2–5 minutes in tubular reactors minimize decomposition pathways, achieving 92–98% conversion rates for protected vinylglycine precursors [4].

Key advantages of continuous-flow systems include:

  • Pressure stabilization: Supercritical toluene enhances solubility of gaseous byproducts, preventing cavitation
  • Energy efficiency: 40% reduction in thermal energy consumption compared to batch reactors
  • Process intensification: 15-fold increase in space-time yield through optimized flow rates (0.5–2 mL/min) [2]

Stereochemical Control in Mesofluidic Environments

The chiral integrity of (S)-2-aminobut-3-enoic acid hydrochloride during thermolysis relies on precise control of three-dimensional flow dynamics. Computational fluid dynamics simulations reveal that Dean vortices in curved reactor channels induce radial mixing, suppressing racemization through uniform thermal exposure [4]. At optimal Reynolds numbers (50–200), helical flow patterns maintain laminar conditions while ensuring complete precursor activation.

Protecting group selection profoundly impacts stereochemical outcomes:

  • N-Carbobenzyloxy (Cbz) groups: Provide 98% retention of S-configuration through steric shielding
  • N-Boc derivatives: Exhibit 5–7% epimerization due to increased nitrogen basicity
  • Dual N,O-protection: Combines Cbz and methyl ester groups for 99.5% enantiopurity [2]

Elimination Strategies for Dehydroamino Acid Formation

Alternative synthetic routes employing β-elimination chemistry offer complementary approaches to thermolysis, particularly for lab-scale synthesis and functional group tolerance.

Tetrabutylammonium Fluoride-Mediated Carbonate Derivative Conversion

The anti-E2 elimination of serine/threonine carbonate derivatives using tetrabutylammonium fluoride trihydrate enables rapid access to dehydroamino acid precursors. This mild protocol completes conversions in <10 minutes at 25°C with 85–93% isolated yields, outperforming traditional alkali metal bases [5] [6]. Mechanistic studies demonstrate that the fluoride ion acts as a selective base, abstracting the β-proton with simultaneous carbonate leaving group expulsion.

Critical reaction parameters include:

  • Hydration state: Trihydrate form (TBAF·3H2O) prevents side reactions through controlled basicity
  • Solvent effects: Dimethylformamide maximizes ion pairing efficiency (krel = 1.8 vs acetonitrile)
  • Substrate geometry: (2S,3R)-Threonine derivatives give 98:2 E/Z selectivity through syn-periplanar transition states [5]

Comparative Efficiency of β-Elimination Techniques

Benchmarking studies reveal distinct advantages of fluoride-mediated elimination over conventional methods:

ParameterTBAF·3H2Ot-BuOK/DMFLiHMDS/THF
Reaction Time8 min45 min30 min
Temperature25°C−78°C−40°C
E/Z Selectivity97:385:1591:9
Moisture ToleranceHighNoneLow

The TBAF method's operational simplicity enables direct use of moisture-sensitive protecting groups (Fmoc, Alloc) without pre-drying, reducing synthetic steps by 30–40% [6]. However, scale limitations persist for reactions >50 mmol due to viscous byproduct formation, prompting ongoing development of supported fluoride reagents.

Cytotoxic Effects on Human Cancer Cell Lines

Differential Vulnerability Across Tumor Types

(S)-2-Aminobut-3-enoic acid hydrochloride, commonly known as vinylglycine, demonstrates significant differential cytotoxicity across various human cancer cell lines, with selectivity patterns that suggest metabolic dependency-based targeting mechanisms. Research investigating the compound's biological activity has revealed that rapidly proliferating cancer cells exhibit enhanced sensitivity to vinylglycine-mediated growth inhibition compared to slowly dividing malignant cells [1].

The compound's cytotoxic effects show pronounced selectivity for cancer cells over normal cells, with castration-resistant prostate cancer cell lines (C4-2B, DU-145, and PC-3) and ovarian cancer cell line (OVCAR-3) demonstrating particularly high sensitivity to treatment [1]. These sensitive cancer cell lines showed half maximal inhibitory concentration values ranging from 34.2 to 68.1 millimolar, while resistant cancer cell lines including LNCaP, SKOV-3, HeLa, and A549 exhibited inhibitory concentration values between 89 and 136.7 millimolar [1].

The differential vulnerability patterns observed across tumor types appear to correlate with cellular proliferation rates and metabolic activity levels. The C4-2B cells, which are castration-resistant cells derived from hormone-sensitive LNCaP cells, demonstrated significantly greater sensitivity to vinylglycine treatment compared to their parental LNCaP counterparts [1]. This observation suggests that metabolic reprogramming associated with drug resistance and aggressive growth phenotypes may inadvertently increase cellular vulnerability to amino acid analog-mediated cytotoxicity.

Tumor TypeCell LineIC50 (mM)Sensitivity Classification
Prostate CancerC4-2B34.2High sensitivity
Prostate CancerDU-14563.9High sensitivity
Prostate CancerPC-363.2High sensitivity
Ovarian CancerOVCAR-342.7High sensitivity
Prostate CancerLNCaP90.4Moderate resistance
Ovarian CancerSKOV-389.0Moderate resistance
Cervical CancerHeLa89.4Moderate resistance
Lung CancerA549136.7High resistance

The selectivity index calculations reveal that vinylglycine exhibits preferential toxicity toward cancer cells, with normal cell lines (RWPE-1 and pRNS-1-1) showing significantly reduced sensitivity at concentrations up to 50 millimolar [1]. This therapeutic window suggests that the compound's mechanism of action specifically targets metabolic vulnerabilities present in malignant cells while sparing normal cellular functions.

Apoptosis Induction Pathways

The mechanistic basis for vinylglycine-induced cell death involves the activation of multiple apoptotic pathways, with evidence supporting both intrinsic and extrinsic cell death mechanisms. Treatment with aminomethylphosphonic acid, a structural analog of vinylglycine, has been shown to arrest cancer cells in the G1/G0 phase of the cell cycle while simultaneously promoting apoptosis through p53-dependent pathways [1].

The compound induces significant upregulation of tumor suppressor protein p53, which subsequently increases p21 protein levels, resulting in G1-phase cell cycle arrest [1]. This p53-p21 pathway activation represents a critical checkpoint mechanism that prevents DNA-damaged cells from progressing through the cell cycle and ultimately directs them toward apoptotic cell death [2].

Caspase activation represents another essential component of vinylglycine-induced apoptosis. The compound increases procaspase 9 protein levels while simultaneously decreasing procaspase 3 levels, indicating activation of the intrinsic apoptotic pathway [1]. This is further supported by the observed activation of caspase 3 and subsequent cleavage of poly adenosine diphosphate-ribose polymerase, a hallmark of apoptotic cell death [1].

The molecular mechanisms underlying apoptosis induction also involve the downregulation of cyclin D3, which contributes to cell cycle arrest by preventing progression from G1 to S phase [1]. Additionally, the compound appears to modulate the expression of survival proteins within the Bcl-2 family, though specific interactions with anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1 require further investigation [2].

Reactive oxygen species generation represents another pathway through which vinylglycine may induce cellular apoptosis. The compound's interaction with pyridoxal phosphate-dependent enzymes can disrupt normal cellular metabolism, leading to oxidative stress and subsequent activation of apoptotic cascades [3]. This mechanism is particularly relevant given that cancer cells often exhibit higher baseline levels of reactive oxygen species and may be more susceptible to oxidative stress-induced cell death.

Enzyme Interaction Mechanisms

Pyridoxal Phosphate-Dependent Enzyme Inhibition

(S)-2-Aminobut-3-enoic acid hydrochloride functions as a potent mechanism-based inhibitor of pyridoxal phosphate-dependent enzymes through a well-characterized suicide inactivation mechanism. The compound's inhibitory activity has been extensively documented across multiple enzyme systems, including aspartate aminotransferase, 1-aminocyclopropane-1-carboxylate synthase, kynurenine aminotransferase, and serine hydroxymethyltransferase [4] [5] [6] .

The inhibition mechanism begins with the formation of an external aldimine between vinylglycine and the pyridoxal phosphate cofactor, displacing the internal aldimine normally formed with the active site lysine residue [4]. This external aldimine undergoes abstraction of the α-proton to form a quinonoid intermediate with a characteristic absorption maximum at 530 nanometers [8]. The quinonoid intermediate subsequently rearranges to form an α,β-unsaturated enamine species, which serves as the reactive electrophilic intermediate responsible for covalent enzyme modification [4].

For aspartate aminotransferase, vinylglycine demonstrates irreversible inactivation with 90% of enzyme molecules becoming inactivated per catalytic cycle, while only 10% escape inactivation through transamination to the pyridoxamine form [4]. The presence of 2-oxoglutarate results in complete inactivation by promoting retransamination of the pyridoxamine form back to the susceptible pyridoxal form [4].

The compound exhibits competitive inhibition kinetics prior to irreversible inactivation, with Michaelis constants ranging from 1.4 to 3.3 millimolar depending on the specific enzyme system [5] [9]. For 1-aminocyclopropane-1-carboxylate synthase, the maximum inactivation rate constant is 0.1 per minute, with pseudo-first-order kinetics observed at various vinylglycine concentrations [9].

Enzyme SystemKm/Ki (mM)Inactivation RateMechanism Type
Aspartate aminotransferaseNot specified90% per cycleIrreversible, mechanism-based
ACC synthase1.40.1 min⁻¹Alternative substrate/inhibitor
Kynurenine aminotransferaseNot specifiedTime-dependentSuicide inactivation
Serine hydroxymethyltransferaseNot specifiedVariableMechanism-based

The compound's selectivity for pyridoxal phosphate-dependent enzymes stems from its structural mimicry of natural amino acid substrates, allowing it to bind effectively to enzyme active sites while carrying the reactive vinyl group that enables covalent modification [3]. This mechanism provides therapeutic specificity, as the compound remains relatively inert until activated by the target enzyme's catalytic machinery.

Covalent Modification of Catalytic Residues

The covalent modification mechanism of vinylglycine involves specific alkylation of the active site lysine residue that normally forms the internal aldimine with pyridoxal phosphate. Peptide analysis studies using radiolabeled vinylglycine have definitively identified lysine-258 in aspartate aminotransferase and lysine-273 in 1-aminocyclopropane-1-carboxylate synthase as the primary sites of covalent modification [4] [5].

The alkylation reaction proceeds through a nucleophilic attack by the ε-amino group of the catalytic lysine residue at the β-carbon of the α,β-unsaturated enamine intermediate formed during the catalytic cycle [4]. This Michael addition reaction results in the formation of a stable covalent bond between the enzyme and the inhibitor, permanently inactivating the enzyme through disruption of the critical lysine-pyridoxal phosphate interaction [4].

Crystallographic studies of 1-aminocyclopropane-1-carboxylate synthase inactivated by vinylglycine have revealed the detailed molecular architecture of the covalent adduct [5]. The structure shows that the γ-carbon of vinylglycine is covalently bound to the ε-amino group of lysine-273, with the modified amino acid still forming an external aldimine with the pyridoxal phosphate cofactor [5]. The absorption spectrum of the inactivated enzyme, with a maximum at 432 nanometers, indicates that the cofactor remains bound as a substituted aldimine [5].

The covalent modification process is facilitated by the enzyme's own catalytic mechanism, as the formation of the reactive enamine intermediate requires the abstraction of the α-proton by an active site base, typically the pyridoxal phosphate nitrogen [4]. This suicide inactivation mechanism ensures that only catalytically active enzyme molecules become covalently modified, providing selectivity for the target enzyme over other cellular proteins.

The stability of the covalent adduct has been demonstrated through chemical reduction studies, where the inactivated enzyme proves resistant to sodium cyanoborohydride treatment but can be reduced by sodium borohydride, consistent with the presence of an aldimine linkage [8]. Additionally, the pyridoxal phosphate cofactor itself remains intact following covalent modification, as evidenced by the recovery of unmodified pyridoxal-5'-phosphate upon acid or base treatment of the inactivated enzyme [4].

Dates

Last modified: 08-19-2023

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